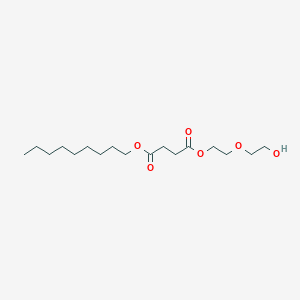
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a nonyl group attached to a butanedioate backbone, with a 2-(2-hydroxyethoxy)ethyl group as a substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl nonyl butanedioate typically involves esterification reactions. One common method is the reaction between nonyl alcohol and butanedioic acid (succinic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Nonyl alcohol and butanedioic acid.
Reduction: 2-(2-Hydroxyethoxy)ethyl nonyl alcohol.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl nonyl butanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These products can then interact with various enzymes and receptors, influencing cellular processes. The compound’s hydrophobic nonyl group allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethoxy)ethyl acetate: Similar structure but with an acetate group instead of a nonyl butanedioate group.
2-(2-Hydroxyethoxy)ethyl benzoate: Contains a benzoate group instead of a butanedioate group.
2-(2-Hydroxyethoxy)ethyl hexanoate: Features a hexanoate group instead of a butanedioate group.
Uniqueness
2-(2-Hydroxyethoxy)ethyl nonyl butanedioate is unique due to its specific combination of a nonyl group and a butanedioate backbone. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
106874-01-5 |
|---|---|
Molekularformel |
C17H32O6 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-nonyl butanedioate |
InChI |
InChI=1S/C17H32O6/c1-2-3-4-5-6-7-8-12-22-16(19)9-10-17(20)23-15-14-21-13-11-18/h18H,2-15H2,1H3 |
InChI-Schlüssel |
KERVLWDXPAJSSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCC(=O)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


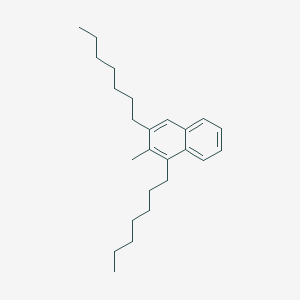


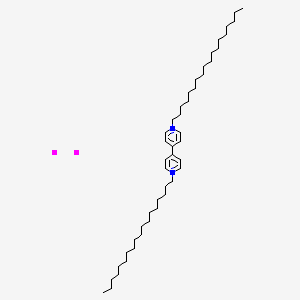
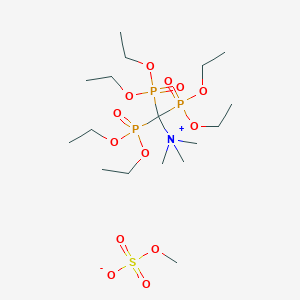
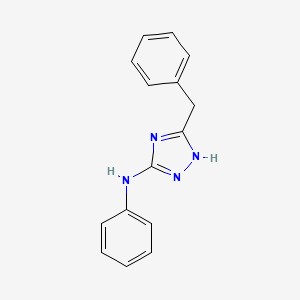
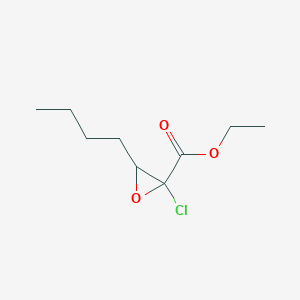
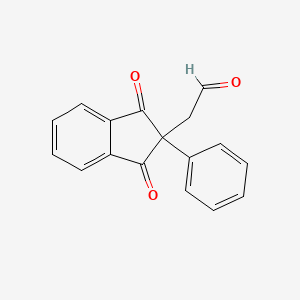
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
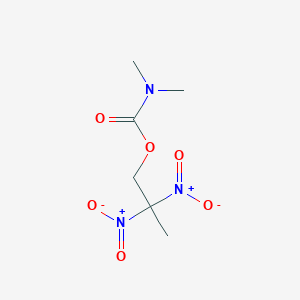
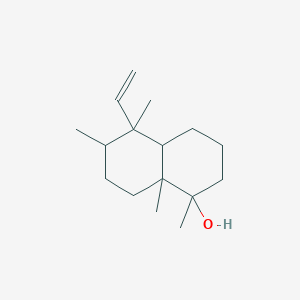
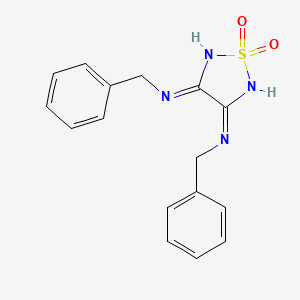
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
